Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDJAIJPVHGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development.
1.1 Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of related naphthyridine compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
1.2 Anticancer Properties
Naphthyridine derivatives have shown promise as anticancer agents. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation in vitro and in vivo. These compounds target specific pathways involved in cancer progression, demonstrating their potential as therapeutic agents .
1.3 Central Nervous System Effects
The compound has been investigated for its effects on the central nervous system (CNS). Certain naphthyridine derivatives are known to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .
Chemical Applications
Beyond medicinal uses, this compound is valuable in various chemical applications.
2.1 Ligands in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are useful in catalysis and materials science. The ability of naphthyridines to coordinate with metals enhances their utility in synthesizing new materials with desired properties .
2.2 Organic Electronics
Naphthyridine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties make them suitable candidates for developing efficient light-emitting materials and solar cells .
4.1 Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various naphthyridine derivatives found that this compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
4.2 Evaluation of Anticancer Activity
In a series of preclinical trials, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substitution at Position 4: Bromo vs. Hydroxy Groups
- Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1) Molecular Weight: 311.13 g/mol . Key Differences: The bromo substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling efficient synthesis of canthinone derivatives . Applications: Widely used in Pd-catalyzed reactions to construct fused polycyclic systems .
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Functional Group Variations on the Naphthyridine Core
- Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate Structure: Incorporates a morpholino group (electron-rich amine) and a dichlorophenyl substituent . Biological Activity: Exhibits potent DYRK1A kinase inhibition, relevant to diabetes research . NMR Data: Distinct aromatic signals (δ 8.91 ppm for naphthyridine protons) .
- Ethyl 6-(2-aminopyridin-4-yl)-4-cyclohexylamino-1,5-naphthyridine-3-carboxylate Structure: Features an aminopyridinyl group and a cyclohexylamino substituent . Applications: Demonstrated efficacy in β-cell replication studies, highlighting its role in regenerative medicine .
Hydrogenated Derivatives: Impact on Solubility and Stability
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Structure: Fully saturated 1,6-naphthyridine core with a ketone group . Physical Properties: Improved solubility in polar solvents (e.g., methanol) compared to aromatic analogs . NMR Data: Characteristic carbonyl resonance at δ 172.2 ppm (13C) .
Halogenated Derivatives: Reactivity and Medicinal Potential
- Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS: 1083181-13-8)
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Highlights
Biological Activity
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine core with hydroxyl, methoxy, and carboxylate functional groups, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its immunomodulatory and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.
- Methoxy group (-OCH₃) : Influences electronic properties and biological interactions.
- Carboxylate group (-COOEt) : Affects reactivity and potential therapeutic applications.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory activity. It has been studied for its potential therapeutic effects in autoimmune diseases by modulating immune responses. The compound appears to influence various signaling pathways involved in immune cell function, suggesting its utility in developing treatments for conditions such as rheumatoid arthritis and lupus.
The mechanism of action involves interaction with immune cell receptors and modulation of cytokine production. The hydroxyl and methoxy groups facilitate binding to target proteins, potentially altering their activity and influencing immune responses.
Antimicrobial Properties
This compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values indicate potent antibacterial activity .
Comparative Antimicrobial Efficacy
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 2.5 | Staphylococcus aureus |
| Ciprofloxacin | 0.5 | Escherichia coli |
| Amoxicillin | 1.0 | Streptococcus pneumoniae |
Study 1: Immunomodulatory Effects
In a controlled study involving murine models of autoimmune disease, treatment with this compound resulted in reduced inflammation and improved clinical scores compared to untreated controls. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers.
Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound inhibited biofilm formation and exhibited bactericidal activity at concentrations lower than those required for conventional antibiotics .
Q & A
Q. How to validate crystallographic data when twinning or disorder is present?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
